molecular formula C12H17ClN2O B2740224 N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide CAS No. 1282120-86-8

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide

Cat. No. B2740224
CAS RN: 1282120-86-8
M. Wt: 240.73
InChI Key: RMZBBQQSRWSYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide acts as a potent and selective inhibitor of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. It binds to the ATP-binding site of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide and prevents its phosphorylation, leading to the inhibition of its activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce the deposition of amyloid-β plaques in the brains of Alzheimer's disease model mice. Additionally, it has been shown to exhibit antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide in lab experiments include its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. These include the development of more potent and selective N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and the determination of its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. Its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, well-defined mechanism of action, and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, its potential toxicity and the need for further studies to determine its long-term safety and efficacy must be considered.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves the reaction of 2,3-dihydro-1H-inden-2-amine with N-methylglycine methyl ester hydrochloride in the presence of a base. The reaction yields N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide as a white solid with a purity of over 98%.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell proliferation, and apoptosis.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBKVDHQYWFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.